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Compound of Interest

Compound Name: Ethenesulfonamide

Cat. No.: B1200577 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic data for

ethenesulfonamide (vinylsulfonamide), a key reactive moiety in chemical biology and drug

development. The document outlines the expected spectral characteristics in Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

generalized experimental protocols and data interpretation.

Spectroscopic Data Analysis
The structural elucidation of ethenesulfonamide, a molecule with the chemical formula

C₂H₅NO₂S, relies on the combined interpretation of data from multiple spectroscopic

techniques. Each method provides unique insights into the molecular structure, functional

groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

ethenesulfonamide. The vinyl group presents a distinct set of signals in both ¹H and ¹³C NMR

spectra.

¹H NMR Analysis: The proton spectrum reveals three distinct signals corresponding to the vinyl

protons (Hα and Hβ). The coupling patterns (J-values) are characteristic of a vinyl system,

showing geminal, cis, and trans relationships.
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Ethenesulfonamide Structure with Proton Labels

Figure 1: Structure of Ethenesulfonamide with proton designations.

Table 1: ¹H NMR Spectroscopic Data for Ethenesulfonamide

Proton Multiplicity
Coupling
Constants (Hz)

Chemical Shift (δ)
ppm

Hα dd
Jα,β-trans = 16.5,
Jα,β-cis = 9.9

6.80

Hβ (trans) d Jβ-trans,α = 16.5 6.16

Hβ (cis) dd Jβ-cis,α = 9.9 5.87

Solvent: CD₃OD

¹³C NMR Analysis: The ¹³C NMR spectrum of ethenesulfonamide is expected to show two

signals in the vinyl region. Due to the scarcity of direct experimental data in literature, the

following chemical shifts are predicted based on computational models and substituent effects

of the sulfonyl group. The electron-withdrawing nature of the SO₂NH₂ group is expected to shift

the Cα signal downfield relative to Cβ.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethenesulfonamide

Carbon Predicted Chemical Shift (δ) ppm

Cα (=CH) ~135-140

Cβ (=CH₂) ~125-130

Note: These are predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within

ethenesulfonamide. The spectrum is dominated by strong absorptions from the sulfonamide

and vinyl moieties.
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Table 3: Characteristic IR Absorption Bands for Ethenesulfonamide

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

3390 - 3320
N-H Asymmetric
Stretch

Sulfonamide (-
SO₂NH₂)

Medium

3280 - 3230
N-H Symmetric

Stretch

Sulfonamide (-

SO₂NH₂)
Medium

~3100 =C-H Stretch Vinyl (-CH=CH₂) Medium

~1640 C=C Stretch Alkene Medium-Weak

1345 - 1315
S=O Asymmetric

Stretch
Sulfonyl (-SO₂) Strong

1185 - 1145
S=O Symmetric

Stretch
Sulfonyl (-SO₂) Strong

| 925 - 905 | S-N Stretch | Sulfonamide | Medium |

The presence of strong bands for the S=O stretches are characteristic of the sulfonamide

group.[1] The N-H stretching region confirms the primary amide.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation. For ethenesulfonamide
(MW: 107.13 g/mol ), electrospray ionization (ESI) in positive mode typically shows the

protonated molecular ion.

Table 4: Mass Spectrometry Data for Ethenesulfonamide

m/z Value Ion Analysis

108.0 [M+H]⁺
Protonated molecular ion,
confirming the molecular
weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1200577?utm_src=pdf-body
https://chem.libretexts.org/Courses/Smith_College/Organic_Chemistry_(LibreTexts)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.09%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Courses/Smith_College/Organic_Chemistry_(LibreTexts)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.09%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b1200577?utm_src=pdf-body
https://www.benchchem.com/product/b1200577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| 43.0 | [C₂H₃O]⁺ or [C₂H₅N]⁺ | A common fragment resulting from the cleavage of the vinyl

group. |

A primary fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide

(SO₂), which corresponds to a loss of 64 Da.[2]

Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the analytical

workflow and molecular fragmentation.
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Caption: Workflow for the spectroscopic analysis of ethenesulfonamide.
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[M+H]⁺
m/z = 108 - SO₂ (64 Da) [M+H - SO₂]⁺

m/z = 44

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for ethenesulfonamide in MS/MS.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic

molecules like ethenesulfonamide. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the purified ethenesulfonamide sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

Instrument Setup: The analysis can be performed on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

Acquire a standard 1D proton spectrum. A pulse angle of 30-45 degrees with a relaxation

delay of 1-2 seconds is typically sufficient.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required.

DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.
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FTIR Spectroscopy Protocol
Sample Preparation:

For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample

directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

For Liquids: A few drops of the liquid sample can be placed between two KBr or NaCl

plates.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or salt plates. This is crucial to

subtract atmospheric (CO₂, H₂O) and accessory absorptions.

Place the sample for analysis and record the sample spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.[1] The final spectrum is usually an average of 16 to 32 scans to improve the signal-

to-noise ratio.

Mass Spectrometry Protocol (Electrospray Ionization)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A typical scan

range would be from m/z 50 to 300.

For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 108) is mass-

selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g.,
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argon) to generate a product ion spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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